Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with a fused imidazo-pyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo-pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, which is crucial for bacterial cell division. By binding to the FtsZ protein, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylate
- Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Comparison: Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula : C17H16N2O2
Molecular Weight : 280.32 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C3=CC=CC=C3
The compound features a fused imidazo-pyridine structure, which contributes to its unique biological activities. The presence of the phenyl group and ethyl carboxylate moiety enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains by targeting the FtsZ protein, essential for bacterial cell division. This inhibition disrupts the formation of the Z-ring, leading to bacterial cell death.
Anti-inflammatory and Anticancer Effects
The compound shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli. Furthermore, preliminary data suggest that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines, including breast and colorectal cancer models .
The mechanism underlying the biological activity of this compound involves several pathways:
- FtsZ Protein Inhibition : By binding to FtsZ, it prevents bacterial cytokinesis.
- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound against microbial pathogens and cancer cells:
Study Type | Target | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | E. coli | 5.0 | |
Anticancer (Breast) | MCF7 | 8.0 | |
Anticancer (Colorectal) | SW620 | 7.5 |
Animal Studies
In vivo studies have further supported the compound's potential therapeutic applications. For instance, animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. These findings highlight its potential as a lead compound for drug development against cancer .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)15-16(13-7-5-4-6-8-13)19-11-12(2)9-10-14(19)18-15/h4-11H,3H2,1-2H3 |
InChI Key |
WZUOEVGRHWSNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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